Kaempferol-3-O-glucorhamnoside

Catalog No.
S1789956
CAS No.
40437-72-7
M.F
C27H32O16
M. Wt
612.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kaempferol-3-O-glucorhamnoside

CAS Number

40437-72-7

Product Name

Kaempferol-3-O-glucorhamnoside

Molecular Formula

C27H32O16

Molecular Weight

612.53

Anti-inflammatory Properties

Kaempferol-3-O-glucorhamnoside, a flavonoid derived from plants like Thesium chinense Turcz, has been shown to possess anti-inflammatory properties []. Research suggests it can inhibit inflammatory responses via the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) pathways, both in cell cultures (in vitro) and in living organisms (in vivo) []. These pathways are major contributors to inflammation in the body. By inhibiting them, Kaempferol-3-O-glucorhamnoside may offer therapeutic potential for conditions marked by chronic inflammation.

Antioxidant Activity

Scientific studies have found that Kaempferol-3-O-glucorhamnoside exhibits significant antioxidant activity []. This means it can help scavenge free radicals, unstable molecules that can damage cells and contribute to various health issues. The research highlights its ability to scavenge specifically the stable DPPH free radical []. DPPH is a common free radical used in laboratory tests to measure antioxidant capacity.

Kaempferol-3-O-glucorhamnoside is a flavonoid glycoside, specifically a derivative of kaempferol, which is a well-known flavonoid found in various plants. The compound has the molecular formula C27H30O15C_{27}H_{30}O_{15} and a molecular mass of 594.52 g/mol . It features a glucosyl group attached at the 3-position and a rhamnosyl group, indicating its classification as a glucorhamnoside. This compound exhibits a melting point range of 245-247 °C, highlighting its stability under thermal conditions .

Typical of flavonoids, including:

  • Hydrolysis: The glycosidic bonds can be hydrolyzed to release kaempferol and the sugar moieties (glucose and rhamnose).
  • Oxidation: The hydroxyl groups on the flavonoid skeleton can be oxidized to form quinones.
  • Methylation: Methyl groups can be introduced to the hydroxyl groups, leading to derivatives with altered solubility and biological activity.

These reactions are significant for understanding its reactivity and potential transformations in biological systems.

Kaempferol-3-O-glucorhamnoside has been studied for its various biological activities:

  • Anti-inflammatory Properties: Research indicates it possesses potent anti-inflammatory effects, making it a candidate for therapeutic use in inflammatory diseases .
  • Antioxidant Activity: The compound exhibits strong antioxidant properties, which may help in protecting cells from oxidative stress .
  • Antimicrobial Effects: It has shown efficacy against certain bacterial strains, suggesting potential applications in treating infections .

These biological activities underline its importance in pharmacological research.

The synthesis of Kaempferol-3-O-glucorhamnoside can be achieved through various methods:

  • Glycosylation Reactions: Using kaempferol as a starting material, glucosyl and rhamnosyl units can be introduced via enzymatic or chemical glycosylation methods.
  • Extraction from Natural Sources: It can be isolated from plant sources such as Ginkgo biloba, where it naturally occurs .
  • Chemical Synthesis: Advanced synthetic routes have been developed that allow for the construction of this compound through multi-step organic reactions involving protection-deprotection strategies and selective glycosylation.

These methods provide flexibility in obtaining the compound for research and application purposes.

Kaempferol-3-O-glucorhamnoside has several potential applications:

  • Pharmaceuticals: Its anti-inflammatory and antioxidant properties make it suitable for developing new therapeutic agents.
  • Nutraceuticals: As a natural product with health benefits, it could be incorporated into dietary supplements.
  • Cosmetics: Due to its antioxidant properties, it may find use in skincare formulations aimed at reducing oxidative damage.

The versatility of this compound opens avenues for various industries.

Several compounds share structural similarities with Kaempferol-3-O-glucorhamnoside. Here are some noteworthy examples:

Compound NameMolecular FormulaUnique Features
Kaempferol 3-O-glucosideC21H20O11Lacks rhamnose; primarily exhibits antioxidant properties .
Quercetin 3-O-glucosideC21H20O12Contains different sugar moieties; known for strong anti-inflammatory effects.
Rutin (Quercetin 3-O-rutinoside)C27H30O16Contains rutinose instead of rhamnose; widely studied for its vascular protective effects.

Kaempferol-3-O-glucorhamnoside stands out due to its unique combination of both glucosyl and rhamnosyl groups, contributing to its distinct biological activities and potential applications.

Phytochemical Distribution in Chenopodium fremontii and Punica granatum

Kaempferol-3-O-glucorhamnoside represents a significant flavonol glycoside compound that has been identified in multiple plant species, with notable occurrence in Chenopodium fremontii and Punica granatum [32]. This compound, characterized by its molecular formula C27H30O15 and molecular weight of 594.5 g/mol, demonstrates the complex glycosylation patterns that occur in plant secondary metabolism [32] [33].

In Chenopodium fremontii, commonly known as Frémont's goosefoot, the phytochemical profile reveals a diverse array of flavonoid compounds including kaempferol-3-O-glucorhamnoside [32]. The genus Chenopodium has been extensively studied for its flavonoid content, with research demonstrating that kaempferol and its glycosides are among the primary flavonols present in various Chenopodium species [27]. Specifically, kaempferol-3-O-glucorhamnoside has been identified alongside other kaempferol derivatives such as kaempferol-3-O-beta-D-glucopyranoside in multiple Chenopodium species [26] [27].

Table 1: Flavonoid Distribution in Chenopodium Species

SpeciesKaempferol Derivatives IdentifiedAdditional FlavonoidsReference
Chenopodium albumKaempferol-3-O-beta-D-glucopyranoside, Kaempferol-3-O-(2",6"-di-O-R-L-rhamnopyranosyl)-beta-D-glucopyranosideQuercetin glycosides, Rutin [26]
Chenopodium hybridum3-kaempferol rutinosideRutin, phenolic acids [25]
Chenopodium fremontiiKaempferol-3-O-glucorhamnosideVarious flavonol glycosides [32]

Punica granatum, the pomegranate, demonstrates an exceptionally rich phytochemical profile with kaempferol-3-O-glucorhamnoside being one of the identified flavonoid compounds [32] [34]. Recent comprehensive analyses of pomegranate peel and leaf extracts have revealed substantial concentrations of flavonoids, with total flavonoid content reaching 288.22 ± 15.44 mg quercetin equivalents per gram of dry extract in peel samples [34]. Among the identified compounds, kaempferol-3-O-glucoside was quantified at 2134.22 mg/kg in pomegranate peel extract, indicating the significant presence of kaempferol glycosides in this species [34].

The phytochemical analysis of Punica granatum reveals that flavonoids constitute approximately 18.62% of the total polyphenolic content in peel extracts, with kaempferol derivatives representing a substantial portion of this fraction [34]. The presence of kaempferol-3-O-glucorhamnoside alongside other kaempferol glycosides demonstrates the complex glycosylation patterns that occur in pomegranate tissues [6] [34].

Table 2: Phytochemical Composition of Punica granatum

Extract TypeTotal Phenols (mg GAE/g DE)Total Flavonoids (mg QE/g DE)Kaempferol Derivatives Identified
Peel Extract282.88 ± 12.55288.22 ± 15.44Kaempferol-3-O-glucoside, Kaempferol-3-O-glucorhamnoside
Leaf Extract352.56 ± 18.32177.55 ± 9.58Various kaempferol glycosides

The distribution of kaempferol-3-O-glucorhamnoside in these plant species reflects the evolutionary significance of flavonoid glycosylation as a mechanism for enhancing compound stability and biological activity [35]. The compound's presence in both Chenopodium fremontii and Punica granatum, which belong to different plant families (Amaranthaceae and Lythraceae respectively), suggests convergent evolution in flavonoid metabolism pathways [12] [34].

Biosynthesis of Flavonol Glycosides in Plant Secondary Metabolism

The biosynthesis of kaempferol-3-O-glucorhamnoside involves complex enzymatic processes within the plant secondary metabolism framework, specifically through the phenylpropanoid pathway [10] [13]. This biosynthetic pathway begins with the conversion of phenylalanine to trans-cinnamic acid by phenylalanine ammonia lyase, followed by a series of enzymatic reactions that ultimately lead to the formation of flavonoid compounds [10] [13].

The initial steps of flavonoid biosynthesis involve the general phenylpropanoid pathway, where phenylalanine is converted to para-coumaroyl-coenzyme A through the sequential action of phenylalanine ammonia lyase, cinnamic acid 4-hydroxylase, and 4-coumarate coenzyme A ligase [13]. This para-coumaroyl-coenzyme A then serves as a substrate for chalcone synthase, the first committed enzyme in the flavonoid biosynthetic pathway [10] [13].

The formation of kaempferol, the aglycone component of kaempferol-3-O-glucorhamnoside, occurs through a series of enzymatic modifications of the basic flavonoid skeleton [13]. Chalcone isomerase converts chalcone to naringenin, which is subsequently hydroxylated by flavanone 3-hydroxylase to form dihydrokaempferol [13]. The final step in kaempferol formation involves flavonol synthase, which catalyzes the conversion of dihydrokaempferol to kaempferol [13].

Table 3: Key Enzymes in Kaempferol Biosynthesis

EnzymeFunctionProductReference
Phenylalanine ammonia lyaseDeamination of phenylalaninetrans-cinnamic acid [13]
Chalcone synthaseFormation of chalcone scaffoldChalcone [10] [13]
Chalcone isomeraseIsomerizationNaringenin [13]
Flavanone 3-hydroxylaseHydroxylation at C-3Dihydrokaempferol [13]
Flavonol synthaseFormation of flavonolKaempferol [13]

The glycosylation of kaempferol to form kaempferol-3-O-glucorhamnoside involves the action of UDP-glycosyltransferases, particularly members of the UGT72 and UGT78 families [24] [35]. These enzymes catalyze the transfer of sugar moieties from UDP-activated donors to specific hydroxyl groups on the flavonol backbone [35]. The formation of the disaccharide moiety glucorhamnoside requires sequential glycosylation reactions, first attaching glucose to the 3-position of kaempferol, followed by the addition of rhamnose to form the complete glycoside structure [20] [24].

Research has demonstrated that UDP-glycosyltransferase enzymes exhibit substrate specificity for different flavonoids, with kaempferol being a preferred substrate for many plant UGTs [24] [35]. The CsUGT78A14 enzyme from Camellia sinensis, for example, shows highest activity toward kaempferol and catalyzes the formation of kaempferol-diglucoside, demonstrating the diversity of glycosylation patterns possible [24].

The regulation of flavonol glycoside biosynthesis involves transcriptional control of the genes encoding the biosynthetic enzymes [13] [24]. Environmental factors such as light, temperature, and stress conditions can modulate the expression of these genes, leading to variations in flavonoid accumulation [24] [30]. Cold stress, in particular, has been shown to strongly induce the expression of glycosyltransferase genes involved in flavonol glycosylation [24].

Ecological Role in Plant Defense Mechanisms

Kaempferol-3-O-glucorhamnoside plays crucial ecological roles in plant defense mechanisms, serving multiple protective functions that enhance plant survival and adaptation to environmental challenges [17] [18]. The compound's defensive properties encompass protection against biotic and abiotic stresses, including herbivory, pathogen attack, and environmental stressors such as ultraviolet radiation [17] [18] [30].

The primary mechanism of defense involves the compound's antioxidant properties, which enable plants to maintain reactive oxygen species homeostasis under stress conditions [18] [24]. Flavonols such as kaempferol-3-O-glucorhamnoside act as potent scavengers of reactive oxygen species, preventing cellular damage that could result from oxidative stress [18]. The glycosylation of kaempferol enhances its antioxidant capacity compared to the aglycone form, as demonstrated by research showing that kaempferol glycosides exhibit significantly higher radical scavenging activity [24].

Table 4: Defense Mechanisms of Kaempferol-3-O-glucorhamnoside

Defense FunctionMechanismTargetEffectivenessReference
Antioxidant ActivityROS scavengingReactive oxygen speciesEnhanced vs aglycone [18] [24]
UV ProtectionLight absorptionUV-B radiationHigh [30]
Herbivore DeterrencePalatability reductionInsect herbivoresVariable [17] [29]
Pathogen ResistanceAntimicrobial activityFungal and bacterial pathogensModerate [17]

The compound provides significant protection against herbivory through multiple mechanisms including reduction of plant palatability and direct toxic effects on herbivorous insects [17] [29]. Research has demonstrated that flavonoids can influence calcium-dependent adenosine triphosphatase in skeletal muscle, leading to impaired muscle function in herbivores [17]. Additionally, the presence of kaempferol glycosides in plant tissues has been associated with increased mortality in various insect species, including lepidopteran larvae [17].

Pathogen resistance represents another critical ecological function of kaempferol-3-O-glucorhamnoside [17]. The compound exhibits antimicrobial properties against both fungal and bacterial pathogens through multiple mechanisms including direct inhibition of pathogen enzymes, chelation of metal ions required for pathogen metabolism, and strengthening of plant cell walls [17]. Studies have identified kaempferol glycosides as effective inhibitors of fungal pathogens such as Fusarium species, demonstrating their importance in plant disease resistance [17].

The ultraviolet protection function of kaempferol-3-O-glucorhamnoside is particularly significant given the increasing levels of UV-B radiation reaching the Earth's surface [30]. All flavonoids absorb in the ultraviolet wavelengths, and they typically accumulate in the epidermal cells of plant tissues where they can effectively screen out harmful radiation [30]. The biosynthesis of flavonoids is generally activated following ultraviolet exposure, indicating their adaptive significance in protecting plants from radiation damage [30].

Environmental stress responses mediated by kaempferol-3-O-glucorhamnoside include adaptation to temperature extremes, drought conditions, and nutrient deficiencies [18] [29]. Cold stress particularly induces the accumulation of flavonol glycosides, with research demonstrating that plants with reduced flavonoid levels show decreased cold tolerance [24]. The compound's role in maintaining cellular membrane stability and preventing ice crystal formation contributes to its cryoprotective effects [24].

The synthesis of Kaempferol-3-O-glucorhamnoside through conventional glycosylation methods represents a cornerstone approach in flavonoid glycoside chemistry. Traditional halogenated glycosyl donors, particularly glycosyl bromides and chlorides, have been extensively employed for constructing the characteristic disaccharide linkage found in this compound [1] [2] [3].

The classical Koenigs-Knorr reaction utilizes per-benzoylated glycosyl bromides as donors under silver-promoted conditions. When applied to kaempferol derivatives, this methodology typically employs silver carbonate as the promoter in dichloromethane at room temperature [3] [4]. The reaction proceeds through an SN2-like displacement mechanism, with yields ranging from 20-74% depending on the specific protecting group pattern and reaction conditions [1]. The stereochemical outcome is largely governed by neighboring group participation from C-2 substituents, with benzoyl groups providing β-selective glycosylation through formation of 1,2-trans linkages.

Phase transfer catalysis conditions have proven particularly effective for flavonoid glycosylation reactions. This methodology employs a two-phase system of chloroform and water with quaternary ammonium catalysts such as benzyltriethylammonium bromide or tetrabutylammonium hydrogen sulfate [5] [6]. The reaction conditions typically involve refluxing the biphasic mixture for 15 hours, achieving yields of 40-60% with preferential α-anomer formation. The phase transfer approach offers advantages in terms of operational simplicity and tolerance to moisture, making it particularly suitable for large-scale preparations.

Silver-promoted glycosylation methods have evolved significantly since the original Helferich conditions. Modern protocols utilize carefully controlled silver oxide concentrations with molecular sieves to exclude moisture [3]. The Reynolds and Evans modification employs preliminary stirring of the glycosyl acceptor with silver oxide and Drierite in chloroform, followed by iodine addition and slow introduction of the glycosyl bromide donor. This approach achieves yields of 52-74% for model disaccharide formations.

Recent developments in acid-catalyzed glycosidation have introduced cooperative catalysis systems combining silver salts with Brønsted acids. The Ag2SO4/TfOH protocol represents a significant advancement, utilizing substoichiometric amounts of both silver sulfate (0.7 equivalents) and trifluoromethanesulfonic acid (0.4 equivalents) in toluene [2]. This method demonstrates remarkable efficiency with reaction times reduced to 8 hours and yields consistently exceeding 87-94%. The cooperative effect arises from the dual role of silver sulfate in halide sequestration and TfOH in oxocarbenium ion stabilization.

The most recent innovation in conventional halogenated donor activation is the Ag2O/TfOH cooperative method, which achieves exceptional efficiency with reaction completion in 2-35 minutes [2]. This protocol employs 0.5 equivalents of silver oxide with 0.4 equivalents of trifluoromethanesulfonic acid in toluene, consistently delivering yields of 85-99%. The rapid reaction kinetics are attributed to the enhanced electrophilicity of the glycosyl donor under the combined Lewis and Brønsted acid activation.

MethodReaction ConditionsYield RangeKey AdvantagesLimitations
Koenigs-KnorrAg2CO3, DCM, rt, 1-24h20-74%Well-established, predictableMoisture sensitive, moderate yields
Phase TransferBu4NHSO4, CHCl3/H2O, reflux 15h40-60%Moisture tolerant, scalableLong reaction times, limited selectivity
Silver-promotedAg2O, Drierite, CHCl3, rt, 1-2h52-74%Good yields, reliableRequires strict anhydrous conditions
Acid-catalyzedAg2SO4/TfOH, toluene, 8h87-94%High yields, substoichiometric promoterRequires careful acid handling
Cooperative Ag2O/TfOHAg2O/TfOH, toluene, 2-35min85-99%Rapid kinetics, excellent yieldsLimited substrate scope data

The stereochemical control in these reactions is primarily governed by the nature of the C-2 substituent on the glycosyl donor. Participating groups such as acetyl or benzoyl esters direct the formation of 1,2-trans glycosidic linkages through anchimeric assistance, while non-participating benzyl ethers typically provide α/β mixtures favoring the thermodynamically stable α-anomer through an oxocarbenium ion intermediate [2] [3].

Gold(I)-Catalyzed Glycosyl o-Alkynylbenzoate Approaches

The development of gold(I)-catalyzed glycosylation using glycosyl o-alkynylbenzoate donors represents a paradigm shift in carbohydrate synthesis methodology. This approach, pioneered by Yu and coworkers, exploits the alkynophilic nature of cationic gold(I) complexes to activate novel glycosyl donors under exceptionally mild conditions [7] [8].

Glycosyl o-hexynylbenzoates serve as the prototypical donors in this methodology. These compounds are readily prepared from the corresponding hemiacetals through esterification with o-hexynylbenzoic acid under standard coupling conditions [9] [7]. The gold(I)-catalyzed activation proceeds through a unique mechanism involving intramolecular cyclization of the alkyne onto the ester carbonyl, generating a reactive 1-glycosyloxyisochromenylium-4-gold(I) intermediate [10]. This species undergoes nucleophilic attack by the glycosyl acceptor, followed by protodeauration to regenerate the gold(I) catalyst.

The most effective catalyst systems employ Ph3PAuNTf2 or Ph3PAuOTf at loadings of 5-10 mol% in dichloromethane at room temperature [7] [8]. These conditions consistently deliver excellent yields of 85-95% for a wide range of glycosyl acceptors, including challenging substrates such as flavonoid 5-OH groups that are notorious for their low reactivity due to intramolecular hydrogen bonding [11] [12]. The method demonstrates exceptional functional group tolerance and operates under truly catalytic conditions, distinguishing it from stoichiometric activation methods.

Glycosyl o-cyclopropylethynylbenzoates represent a refined class of donors that exhibit enhanced reactivity compared to their linear alkyne counterparts [7]. The ring strain energy of the cyclopropyl group provides additional driving force for the cyclization step, enabling efficient glycosylation even with sterically hindered acceptors. Yields of 80-90% are typically observed with these donors under standard gold(I) catalysis conditions.

A significant advancement in gold(I)-catalyzed glycosylation emerged with the development of glycosyl N-1,1-dimethylpropargyl carbamate donors [13] [14]. These substrates demonstrate exceptional reactivity toward cationic gold(I) catalysis, requiring only 1-2 mol% of [tris(2,4-di-tert-butylphenyl)phosphite]gold(I) chloride in combination with 5 mol% silver triflate. The enhanced reactivity arises from the electron-rich nature of the carbamate functionality compared to the corresponding carbonate leaving groups. Reactions proceed to completion within 10 minutes at room temperature, achieving yields of 81-99% with excellent β-selectivity when participating groups are employed.

The mechanistic pathway of gold(I)-catalyzed glycosylation involves several key intermediates that have been characterized through spectroscopic and computational studies [10]. Initial coordination of the cationic gold(I) complex to the alkyne activates it toward nucleophilic attack by the carbonyl oxygen of the ester linkage. The resulting 5-exo-dig cyclization generates the isochromenylium-gold(I) species, which exists in equilibrium with an oxocarbenium ion through heterolytic cleavage of the anomeric C-O bond. Nucleophilic capture by the glycosyl acceptor proceeds with stereochemistry controlled by participating groups or conformational preferences of the oxocarbenium ion.

Catalyst SystemDonor TypeLoading (mol%)Reaction TimeYield (%)Key Features
Ph3PAuNTf2o-Hexynylbenzoate5-101-4h85-95Wide substrate scope, mild conditions
Ph3PAuOTfo-Cyclopropylethynylbenzoate5-101-3h80-90Enhanced reactivity from ring strain
Phosphite-AuCl/AgOTfN-1,1-dimethylpropargyl carbamate1-210min81-99Ultra-low catalyst loading
(4-CF3-Ph)3PAuCl/AgOTfo-Alkynylbenzoate230min84-88Electron-deficient ligand effects

The stereochemical control in gold(I)-catalyzed glycosylation follows predictable patterns based on the nature of the C-2 substituent. Participating groups such as benzoyl esters direct β-selective glycosylation through anchimeric assistance, while non-participating groups typically provide α/β mixtures. Remarkably, the SN2-type reactivity can be exploited in specific cases to achieve challenging β-mannosylation and β-rhamnosylation reactions [7].

Enhanced catalytic efficiency can be achieved through the addition of Brønsted acid cocatalysts, which facilitate the critical protodeauration step in the catalytic cycle [7]. The use of trifluoromethanesulfonic acid as a cocatalyst enables catalyst loadings to be reduced to as low as 0.001 equivalents while maintaining excellent reaction rates and yields. This enhancement arises from the acceleration of the turnover-limiting protodeauration of the vinylgold(I) intermediate.

The orthogonality of gold(I)-catalyzed glycosylation to conventional activation methods represents a significant strategic advantage. Glycosyl o-alkynylbenzoates are completely inert under typical glycosylation conditions involving thiophilic promoters, Lewis acids, or Brønsted acids, enabling their use in complex one-pot oligosaccharide syntheses. This orthogonality, combined with the exceptional mildness of the conditions, makes the methodology particularly valuable for glycosylation of acid-sensitive substrates and complex natural product targets.

Enzymatic Synthesis Using Cyclodextrin Glucanotransferase Systems

Cyclodextrin glucanotransferase (CGTase) represents a highly efficient biocatalytic approach for the synthesis of kaempferol-3-O-glucorhamnoside derivatives through regioselective transglycosylation reactions. These enzymes, belonging to the GH13 α-amylase family, catalyze the transfer of glucosyl units from various donor substrates to flavonoid acceptors under mild, aqueous conditions [15] [16].

Bacillus macerans CGTase has been extensively studied for flavonoid glycosylation applications. This enzyme demonstrates remarkable substrate flexibility, accepting various flavonoid aglycones including kaempferol derivatives as acceptors in transglycosylation reactions [17]. When utilizing maltodextrin as the glucosyl donor at 5% w/v concentration, the enzyme achieves transfer efficiencies of 72-79% under optimized conditions of 40°C, pH 6.0, with 5% methanol cosolvent for solubilization of hydrophobic flavonoid substrates. The reaction mechanism proceeds through formation of a β-glucosyl-enzyme intermediate, followed by nucleophilic attack of the flavonoid acceptor to form α-glucosidic linkages with high regioselectivity.

Enhanced cyclodextrin-based donor systems have demonstrated superior efficiency compared to linear oligosaccharide donors. α-Cyclodextrin serves as an particularly effective glucosyl donor, achieving transfer efficiencies up to 78.9% for flavonoid substrates [17]. The cyclic structure of cyclodextrin provides enhanced binding affinity for the enzyme active site, facilitating more efficient ring-opening and subsequent transglycosylation. This approach offers advantages in terms of substrate availability and reaction kinetics compared to traditional starch-based substrates.

Bacillus circulans CGTase has been specifically employed for the synthesis of kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside from astragalin (kaempferol-3-O-glucoside) using maltose as the glucosyl donor [18] [16]. This reaction achieves remarkable improvement in water solubility, with the glycosylated product showing 65-fold higher solubility compared to the parent astragalin. The reaction conditions involve 37°C, pH 7.0 in Tris-HCl buffer for 24 hours, with the enzyme catalyzing the specific attachment of a glucose residue through an α-(1→4) linkage to the existing glucoside moiety.

Engineered CGTase variants have been developed to optimize the efficiency of polyphenol glycosylation reactions. The Y195F/E264V double mutant represents a significant advancement in addressing the rate-limiting step where β-cyclodextrin ring-opening kinetics exceed polyphenol glycosylation rates [19]. Through rational mutation design based on molecular docking and sequence alignment studies, key residues near acceptor subsites +1 and +3 were modified to enhance hydrophobicity and reduce steric hindrance. This engineered enzyme achieves the highest reported yields of daidzein 7-O-α-d-glucopyranoside (65.6%) and rutin 4″-O-α-d-glucopyranoside (89.4%) in aqueous systems, surpassing wild-type performance by 37.4% and 8.3%, respectively.

Dynamic complexation strategies have emerged as a powerful approach to enhance CGTase-catalyzed flavonoid glycosylation. The formation of inclusion complexes between cyclodextrin donors and hydrophobic flavonoid acceptors significantly improves substrate solubilization and enzyme accessibility [20]. This approach demonstrates remarkable efficiency improvements, with glycosylation rates enhanced by factors of 1.5-20.9 depending on the specific polyphenol substrate. The optimal glycosylation yield of 84.1% for rutin represents the highest reported efficiency for enzymatic flavonoid glycosylation in aqueous media.

Enzyme SystemDonor SubstrateOptimal ConditionsTransfer EfficiencyProduct CharacteristicsReference
B. macerans CGTaseMaltodextrin (5%)40°C, pH 6.0, 6h72-79%α-glucosyl conjugates [17]
B. circulans CGTaseMaltose37°C, pH 7.0, 24h65-fold solubilityα-(1→4) linkage [18] [16]
Engineered Y195F/E264Vβ-CyclodextrinpH 6.0, aqueous89.4% (rutin)Enhanced hydrophobic binding [19]
Thermoanaerobacter CGTaseα-Cyclodextrin50°C, pH 6.5, 24h30%Mixed chain lengths [21]

Mechanistic insights into CGTase-catalyzed flavonoid glycosylation reveal a double displacement mechanism involving transient enzyme-substrate intermediates. The reaction proceeds through initial binding of the cyclodextrin donor in the active site, followed by nucleophilic attack by Asp229 to form a β-glucosyl-enzyme covalent intermediate [15]. The flavonoid acceptor then attacks this intermediate to form the final α-glucosidic linkage with inversion of configuration. The regioselectivity is determined by the relative nucleophilicity and accessibility of hydroxyl groups on the flavonoid acceptor, with 3-OH, 4′-OH, and 7-OH positions showing varying reactivity depending on the enzyme source and reaction conditions.

Rate-limiting step analysis has provided crucial insights for optimizing CGTase performance in flavonoid glycosylation applications. Half-reaction kinetics studies demonstrate that the catalytic efficiency of cyclodextrin ring-opening (k1 = 621.92 mM-1·s-1) significantly exceeds the glycosylation rate of polyphenol acceptors (k2 = 9.43 mM-1·s-1) [20]. This kinetic imbalance results in rapid cyclodextrin consumption without efficient flavonoid glycosylation. Optimization strategies involving careful adjustment of cyclodextrin:flavonoid molar ratios and concentrations effectively address this limitation, achieving optimal glycosylation yields through balanced substrate presentation.

Dates

Last modified: 08-15-2023

Explore Compound Types